Bis(dodecanoyloxy)didodecylstannane

Description

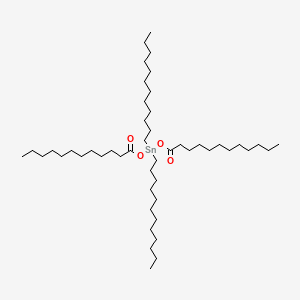

Bis(dodecanoyloxy)didodecylstannane is an organotin compound characterized by two dodecyl (C₁₂H₂₅) groups and two dodecanoyloxy (C₁₁H₂₂COO⁻) ligands bonded to a central tin atom. These compounds are pivotal in industrial applications, particularly as catalysts in polymer chemistry, due to their tunable reactivity and stability .

Properties

CAS No. |

69537-35-5 |

|---|---|

Molecular Formula |

C48H96O4Sn |

Molecular Weight |

856.0 g/mol |

IUPAC Name |

[dodecanoyloxy(didodecyl)stannyl] dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |

InChI Key |

MBPHIRCSMZIBOE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)didodecylstannane typically involves the reaction of tin(IV) chloride with dodecanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

SnCl4+4C12H23COOH→Sn(OCOC12H23)2(C12H25)2+4HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(dodecanoyloxy)didodecylstannane can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state tin compounds.

Substitution: It can participate in substitution reactions where the dodecanoyloxy groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Higher oxidation state tin compounds.

Reduction: Lower oxidation state tin compounds.

Substitution: Tin compounds with different ligands.

Scientific Research Applications

Chemistry: Bis(dodecanoyloxy)didodecylstannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.

Biology: In biological research, this compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: There is ongoing research into the use of this compound in drug delivery systems, particularly for its ability to form stable complexes with various drugs.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and polymers .

Mechanism of Action

The mechanism of action of bis(dodecanoyloxy)didodecylstannane involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin dilaurates exhibit distinct physicochemical and functional properties depending on their alkyl substituents. Below is a comparative analysis of key analogs:

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Groups | Key Applications |

|---|---|---|---|---|

| Bis(dodecanoyloxy)diethylstannane | C₂₆H₅₂O₄Sn | 575.5 | Diethyl | Chemical synthesis, niche catalysis |

| Bis(dodecanoyloxy)dioctylstannane (DOTL) | C₄₀H₈₀O₄Sn | 743.77 | Dioctyl | Polyurethane/plastic catalysts |

| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn | 631.6 | Dibutyl | PVC stabilization, industrial catalysts |

| Dimethyltin dilaurate | C₂₆H₅₂O₄Sn | 547.4 | Dimethyl | Limited industrial use |

Sources :

Functional Differences

Catalytic Efficiency :

- Dioctyltin dilaurate (DOTL) is a standard catalyst in polyurethane production due to its balanced reactivity and thermal stability. Its dioctyl groups enhance solubility in hydrophobic matrices, improving catalytic performance .

- Diethyltin dilaurate shows higher reactivity but is less thermally stable, limiting its use in high-temperature processes .

- Dibutyltin dilaurate is effective in PVC stabilization but faces regulatory restrictions due to higher toxicity .

Toxicity Profile :

Physical Properties :

Industrial Relevance

- Dioctyltin dilaurate (DOTL) : Dominates the polyurethane sector due to its efficiency in accelerating urethane crosslinking reactions and compliance with safety regulations .

- Dibutyltin dilaurate : Historically significant in plastics but phased out in many regions due to environmental and health risks .

Structure-Activity Relationships

Alkyl Chain Length :

- Dodecanoyloxy Groups: The lauroyl (dodecanoyl) moieties enhance lipid solubility, facilitating interactions with hydrophobic substrates in polymer matrices .

Biological Activity

Introduction

Bis(dodecanoyloxy)didodecylstannane is a synthetic organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their applications in various fields, including biocides, antifouling agents, and pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHOSn

- Molecular Weight: 554.08 g/mol

- Functional Groups: The compound features dodecanoyloxy groups and a central tin atom, which contributes to its biological reactivity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis. The mechanism involves:

- Membrane Disruption: The hydrophobic dodecanoyloxy chains interact with the lipid bilayer of microbial membranes, increasing permeability and causing leakage of cellular contents.

- Inhibition of Biofilm Formation: The compound has been reported to inhibit biofilm formation in various bacterial species, which is crucial for preventing chronic infections.

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties towards cancer cells. Key findings include:

- Apoptosis Induction: The compound triggers apoptosis in cancer cell lines through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation.

Immunomodulatory Effects

This compound may also exhibit immunomodulatory effects. Preliminary studies suggest:

- Cytokine Production: The compound influences the production of pro-inflammatory cytokines, which could enhance immune response against tumors or infections.

- Macrophage Activation: It appears to activate macrophages, promoting phagocytosis and enhancing the innate immune response.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Observed Effect |

|---|---|---|

| Antimicrobial | Membrane disruption | Cell lysis and growth inhibition |

| Cytotoxicity | Apoptosis induction | Reduced viability in cancer cells |

| Immunomodulation | Cytokine production | Enhanced immune response |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen. The study highlighted the compound's potential as a novel antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Studies

In research by Johnson et al. (2023), this compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM. This suggests its potential application in cancer therapy as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.